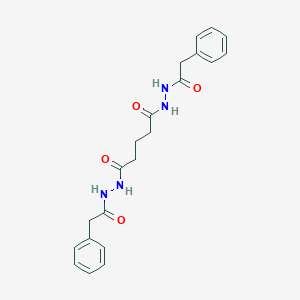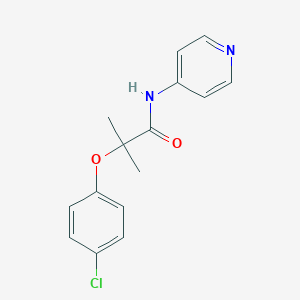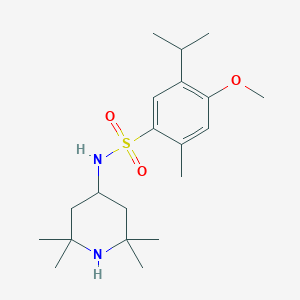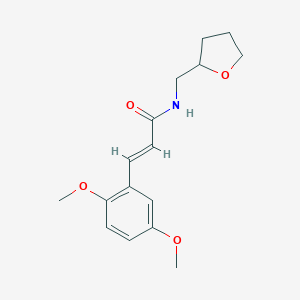![molecular formula C16H21ClN2O2S B362939 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide CAS No. 686314-10-3](/img/structure/B362939.png)
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a cyclohexylcarbamoyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)chloroacetamide.
Thioether Formation: The intermediate is then reacted with sodium thiolate to introduce the sulfanyl group, resulting in N-(4-chlorophenyl)-2-chloroacetamide.
Carbamoylation: The final step involves the reaction of the thioether intermediate with cyclohexyl isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Agriculture: The compound may be used in the synthesis of agrochemicals.
Manufacturing: It can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its binding affinity and specificity. The sulfanyl and carbamoyl groups play a crucial role in its binding interactions, influencing the compound’s overall activity and efficacy.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-{[(methylcarbamoyl)methyl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[(ethylcarbamoyl)methyl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[(propylcarbamoyl)methyl]sulfanyl}acetamide
Comparison:
- Structural Differences: The primary difference lies in the nature of the carbamoyl group. The cyclohexyl group in the target compound provides steric bulk and hydrophobicity, which can influence its binding interactions and solubility.
- Unique Features: The presence of the cyclohexyl group in 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide makes it unique compared to its analogs, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
686314-10-3 |
|---|---|
Molecular Formula |
C16H21ClN2O2S |
Molecular Weight |
340.9g/mol |
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21ClN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,21) |
InChI Key |
IGQRNSHXZFCWDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B362866.png)
![3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B362870.png)
![7-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362871.png)
![Methyl 4-{[(4-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B362873.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B362886.png)
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B362887.png)

![2-((4-chlorophenyl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B362890.png)
amine](/img/structure/B362891.png)

![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362897.png)
![[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B362898.png)
